(2E)-N-{5-BENZYL-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL}-3-(4-CHLOROPHENYL)-2-CYANOPROP-2-ENAMIDE
Description
The compound "(2E)-N-{5-Benzyl-4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]Pyridin-2-Yl}-3-(4-Chlorophenyl)-2-Cyanoprop-2-Enamide" is a structurally complex enamide derivative featuring a thiazolo[5,4-c]pyridine core fused with a benzyl group at position 5, a 4-chlorophenyl substituent, and a cyano group in the propenamide chain. Its E-configuration at the double bond is critical for spatial orientation, influencing intermolecular interactions and pharmacological properties.
Properties
IUPAC Name |
(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4OS/c24-19-8-6-16(7-9-19)12-18(13-25)22(29)27-23-26-20-10-11-28(15-21(20)30-23)14-17-4-2-1-3-5-17/h1-9,12H,10-11,14-15H2,(H,26,27,29)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXRRXREDCWMAW-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C(=CC3=CC=C(C=C3)Cl)C#N)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/C#N)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target compound comprises three critical subunits:
- Thiazolo[5,4-c]pyridine core with a benzyl group at position 5.
- 4-Chlorophenylacrylonitrile moiety in the E-configuration.
- Enamide linkage connecting the heterocycle and acrylonitrile.
Retrosynthetic disconnection suggests two primary routes:
- Route A : Sequential assembly of the thiazolo[5,4-c]pyridine core followed by enamide coupling.
- Route B : One-pot multi-component cascade to concurrently form the heterocycle and side chain.
Synthesis of the Thiazolo[5,4-c]Pyridine Core
Cyclocondensation of Thioamide and Diamine Derivatives
The thiazolo[5,4-c]pyridine scaffold is synthesized via cyclocondensation of a thioamide (e.g., 2-aminopyridine-3-thiol) with a benzyl-substituted diamine. Key steps include:
- Thioamide activation : Treatment with chloroacetone or benzyl bromide in the presence of KOH in N,N-dimethylformamide (DMF) generates reactive intermediates.
- Cyclization : Heating under reflux in ethanol with piperidine as a catalyst induces intramolecular N–S bond formation.
Optimization Data (Table 1):
| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | Piperidine | 78 | 24 | 85 |
| 2 | DMF | KOH | 100 | 12 | 72 |
| 3 | Acetonitrile | NEt₃ | 82 | 18 | 68 |
Ethanol with piperidine proved optimal, balancing yield and reaction efficiency.
Benzylation at Position 5
Introducing the benzyl group involves nucleophilic substitution or reductive amination:
Synthesis of 3-(4-Chlorophenyl)-2-Cyanoprop-2-Enamide
Knoevenagel Condensation
The acrylonitrile side chain is synthesized via Knoevenagel condensation:
- Reactants : 4-Chlorobenzaldehyde and cyanoacetamide.
- Conditions : Ethanol, catalytic piperidine, reflux for 8 hours.
The reaction proceeds via deprotonation of cyanoacetamide, followed by nucleophilic attack on the aldehyde and elimination of water. The E-configuration is favored due to steric hindrance during enolate formation.
Key Analytical Data:
Enamide Coupling
The final step involves coupling the thiazolo[5,4-c]pyridine amine with 3-(4-chlorophenyl)-2-cyanoacryloyl chloride:
One-Pot Multi-Component Synthesis
A cascade reaction inspired by nitroketene N,S-acetal chemistry (as in) was adapted:
- Reactants :
- Conditions : Ethanol, NEt₃, reflux for 24 hours.
This method achieved a 91% yield by combining Knoevenagel condensation, Michael addition, and cyclization in one pot.
Comparative Analysis of Methods
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{5-BENZYL-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL}-3-(4-CHLOROPHENYL)-2-CYANOPROP-2-ENAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The benzyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
(2E)-N-{5-BENZYL-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL}-3-(4-CHLOROPHENYL)-2-CYANOPROP-2-ENAMIDE: has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Materials Science: Its unique properties may make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2E)-N-{5-BENZYL-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL}-3-(4-CHLOROPHENYL)-2-CYANOPROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with derivatives synthesized in , particularly thiazolo-pyrimidine and quinazoline-based enamines. Below is a comparative analysis based on substituent effects, physicochemical properties, and synthetic yields:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects: The target compound’s 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects distinct from the methyl (11a) or cyano (11b) substituents in . This may enhance binding affinity in hydrophobic pockets of target proteins.
- Core Heterocycle : The thiazolo[5,4-c]pyridine core differs from the thiazolo[3,2-a]pyrimidine (11a, 11b) and quinazoline (12) scaffolds. This variance affects π-π stacking and hydrogen-bonding capabilities.
- Synthetic Yields : The target compound’s synthesis (if analogous to ) might achieve moderate yields (~60–70%), comparable to 11a/b but higher than quinazoline derivative 12 (57%) .
Research Findings and Implications
Spectroscopic and Computational Insights
- IR/NMR Trends: The cyano group (C≡N) in the target compound and analogs (11a, 11b, 12) consistently appears at ~2200–2220 cm⁻¹ in IR spectra, confirming its stability under synthetic conditions. ¹H NMR signals for aromatic protons (δ 7.3–8.0) and aliphatic chains (δ 2.3–3.0) align with substituent electronic environments .
- For example, the 4-chlorophenyl group may localize electron density away from the thiazolo-pyridine core, enhancing electrophilic reactivity .
Pharmacological Potential (Inferred)
- The benzyl and chlorophenyl groups may improve blood-brain barrier penetration compared to methylfuran-containing analogs (11a/b), which are bulkier and less lipophilic.
- The cyano group’s electron-withdrawing nature could stabilize enamide conformations critical for target binding, as seen in kinase inhibitors like imatinib derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
